molecular formula C16H18N3NiO3 B12324395 nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate

nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate

Cat. No.: B12324395
M. Wt: 359.03 g/mol
InChI Key: ACNHUTQPHVHGHB-UHFFFAOYSA-L
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Description

Nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate is a complex organometallic compound that features a nickel ion in the +3 oxidation state. This compound is of interest due to its unique coordination chemistry and potential applications in various fields, including catalysis and materials science. The presence of the piperidine moiety and the phenyl group in its structure adds to its versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate typically involves the coordination of nickel ions with the appropriate ligands. One common method involves the reaction of nickel salts, such as nickel chloride, with the ligand 2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents such as hydrogen peroxide for oxidation reactions. Substitution reactions often require the presence of suitable ligands and may be facilitated by heating or the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield nickel(2+) complexes, while oxidation reactions may produce nickel(4+) species. Substitution reactions can lead to the formation of new nickel complexes with different ligands .

Scientific Research Applications

Nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate has several scientific research applications, including:

Mechanism of Action

The mechanism by which nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate exerts its effects involves the coordination of the nickel ion with various ligands. This coordination can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used. For example, in catalysis, the nickel ion can facilitate the activation of substrates and the formation of reaction intermediates .

Comparison with Similar Compounds

Nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate can be compared with other nickel complexes, such as:

    Nickel(2+) complexes: These are more common and generally more stable than nickel(3+) complexes. nickel(3+) complexes can exhibit unique reactivity due to the higher oxidation state of the nickel ion.

    Nickel(4+) complexes: These are less common and often more reactive than nickel(3+) complexes.

Properties

Molecular Formula

C16H18N3NiO3

Molecular Weight

359.03 g/mol

IUPAC Name

nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate

InChI

InChI=1S/C16H20N3O3.Ni/c1-11(18-10-15(20)21)12-6-2-3-7-13(12)19-16(22)14-8-4-5-9-17-14;/h2-3,6-7,14H,4-5,8-10H2,1H3,(H2,18,19,20,21,22);/q-1;+3/p-2

InChI Key

ACNHUTQPHVHGHB-UHFFFAOYSA-L

Canonical SMILES

CC(=NCC(=O)[O-])C1=CC=CC=C1[N-]C(=O)C2CCCC[N-]2.[Ni+3]

Origin of Product

United States

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